molecular formula C4H5ClF3NO3S B14473985 2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride

2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride

Cat. No.: B14473985
M. Wt: 239.60 g/mol
InChI Key: FJFXSAZUWBFCSL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride typically involves the reaction of 2-(2,2,2-Trifluoroacetamido)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would produce a sulfonamide .

Scientific Research Applications

2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing the trifluoroacetamido group.

    Biology: Employed in the modification of biomolecules for studying protein functions.

    Medicine: Investigated for potential use in drug development due to its reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride is unique due to the presence of both the trifluoroacetamido and sulfonyl chloride groups. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and modification of biomolecules .

Properties

Molecular Formula

C4H5ClF3NO3S

Molecular Weight

239.60 g/mol

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]ethanesulfonyl chloride

InChI

InChI=1S/C4H5ClF3NO3S/c5-13(11,12)2-1-9-3(10)4(6,7)8/h1-2H2,(H,9,10)

InChI Key

FJFXSAZUWBFCSL-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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